Fluorine Substitution Increases Lipophilicity (XLogP3) Relative to the Non‑Fluorinated Benzoate Analog
The 4‑fluorobenzoate ester exhibits a computed XLogP3 of 2.6, compared with 2.5 for the direct hydrogen congener, (4‑oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)methyl benzoate. This 0.1‑unit increase in lipophilicity, driven by the electronegative fluorine substituent, can enhance passive membrane permeability while remaining within the optimal range for oral CNS drugs [1][2].
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | (4-Oxobenzo[d][1,2,3]triazin‑3(4H)‑yl)methyl benzoate, XLogP3 = 2.5 |
| Quantified Difference | +0.1 log unit |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
A lipophilicity shift of 0.1 log unit, though small, can influence tissue distribution and off‑target binding, making the 4‑fluoro compound the preferred choice when a slightly higher logD is desirable for membrane penetration without approaching toxic accumulation thresholds.
- [1] PubChem Compound Summary for CID 694196, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-fluorobenzoate. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 866924, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl benzoate. National Center for Biotechnology Information (2025). View Source
